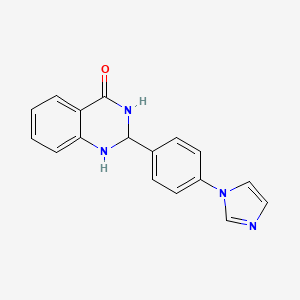
2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PD153035, which is an inhibitor of the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane protein that plays a crucial role in cell proliferation and differentiation. Inhibition of EGFR has been shown to have therapeutic potential in the treatment of cancer and other diseases.
作用机制
PD153035 works by binding to the ATP-binding site of the EGFR, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells. PD153035 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Biochemical and Physiological Effects
PD153035 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor effects, PD153035 has been shown to inhibit the migration and invasion of cancer cells. This compound has also been shown to inhibit the proliferation of vascular smooth muscle cells, which could have potential applications in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
PD153035 has several advantages for laboratory experiments. This compound is readily available and has been extensively studied, which makes it an ideal tool for investigating the role of EGFR in various biological processes. However, PD153035 has some limitations, such as its relatively low potency compared to other EGFR inhibitors. This compound also has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one. One area of research is the development of more potent and selective EGFR inhibitors for cancer treatment. Another area of research is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and diabetes. Additionally, PD153035 could be used as a tool to study the downstream signaling pathways of EGFR and their role in various biological processes.
合成方法
The synthesis of 2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one involves several steps. The first step involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitrophenylhydrazone. This intermediate is then reacted with 2-bromoacetophenone to form 2-(4-nitrophenyl)-2,3-dihydro-1H-quinazolin-4-one. The final step involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst.
科学研究应用
2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been extensively studied for its potential applications in cancer treatment. The EGFR is overexpressed in many types of cancer, and inhibition of this receptor has been shown to have anti-tumor effects. PD153035 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, PD153035 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
属性
IUPAC Name |
2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17-14-3-1-2-4-15(14)19-16(20-17)12-5-7-13(8-6-12)21-10-9-18-11-21/h1-11,16,19H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBWZQAOMWKNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethyl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7454467.png)
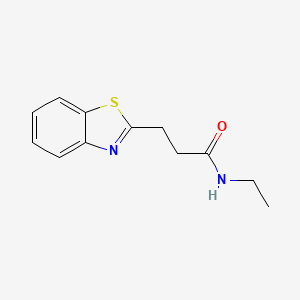
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B7454474.png)
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7454480.png)
![2-(2-ethylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7454486.png)
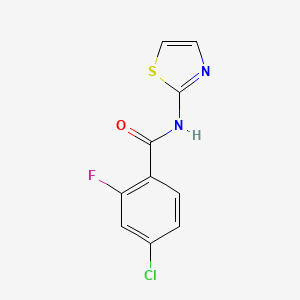
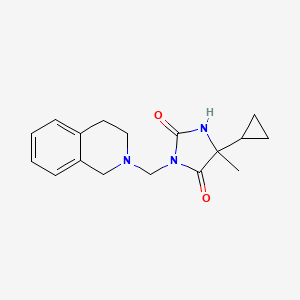
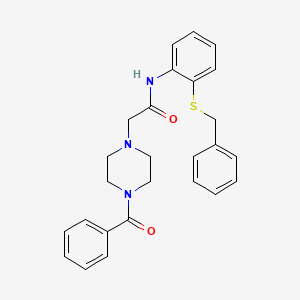
![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454533.png)
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B7454549.png)
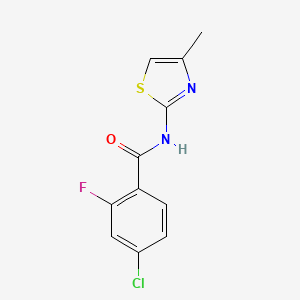
![4-oxo-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7454557.png)
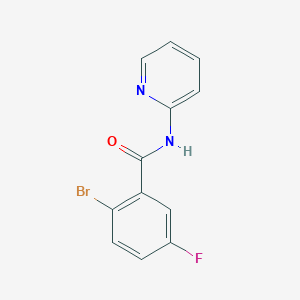
![[2-(2-Chloro-4,6-dimethylanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7454575.png)
